![molecular formula C22H30N6O5 B2955511 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850243-81-1](/img/structure/B2955511.png)
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O5 and its molecular weight is 458.519. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
Compounds closely related to the specified chemical have been investigated for their potential cardiovascular effects. For example, derivatives of 7-(2-hydroxy-3-piperazinopropyl)-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-diones, which share structural similarities with the specified compound, have been synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. These studies have also explored their affinities for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Crystal Structure and Geometry
The molecular structure and geometry of compounds similar to 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been analyzed. For instance, the crystal structure of 8-benzylamino-7-(2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl)theophylline has been studied to understand its typical geometry, including the arrangement of fused rings and conformations of various substituent groups (Karczmarzyk et al., 1995).
Antihistaminic Activity
Research has been conducted on theophylline or theobromine derivatives, which are structurally similar to the specified compound, for their antihistaminic activity. Some of these compounds have shown inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential applications in the treatment of allergic reactions (Pascal et al., 1985).
Antimycobacterial Activity
Certain purine linked piperazine derivatives have been synthesized and tested as inhibitors of Mycobacterium tuberculosis. These compounds, designed to target MurB and disrupt the biosynthesis of peptidoglycan, have shown promising antimycobacterial activity, suggesting potential therapeutic applications against tuberculosis (Konduri et al., 2020).
properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O5/c1-15-4-3-5-17(12-15)33-14-16(30)13-28-18-19(25(2)22(32)24-20(18)31)23-21(28)27-8-6-26(7-9-27)10-11-29/h3-5,12,16,29-30H,6-11,13-14H2,1-2H3,(H,24,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMBIQOYDHEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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